N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyanocyclohexyl group, a piperidine ring, and a pyrazole moiety, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide typically involves multiple steps:
Formation of the Cyanocyclohexyl Intermediate: The initial step involves the preparation of 1-cyanocyclohexane, which can be synthesized through the reaction of cyclohexylamine with cyanogen bromide under basic conditions.
Synthesis of the Piperidine Derivative: The next step involves the synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine. This can be achieved by reacting 1-ethyl-1H-pyrazole with 4-chloropiperidine in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step is the coupling of the cyanocyclohexyl intermediate with the piperidine derivative. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of piperidine and pyrazole derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Medicine
Medically, the compound’s potential as a drug candidate can be explored, especially for conditions involving the central nervous system. Its structural features suggest it could interact with various receptors or enzymes, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural diversity make it a versatile component in material science.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic neurotransmitter structures, potentially interacting with neurotransmitter receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide
- N-(1-cyanocyclohexyl)-2-[4-(1-phenyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide
Uniqueness
Compared to similar compounds, N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide is unique due to the presence of the ethyl group on the pyrazole ring. This modification can influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially enhancing its pharmacological profile.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-2-24-13-17(12-21-24)16-6-10-23(11-7-16)14-18(25)22-19(15-20)8-4-3-5-9-19/h12-13,16H,2-11,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPSUCSMQUOZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CCN(CC2)CC(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.